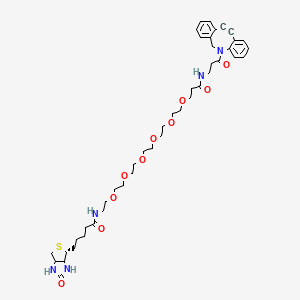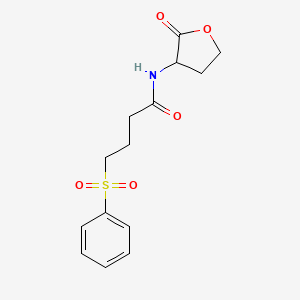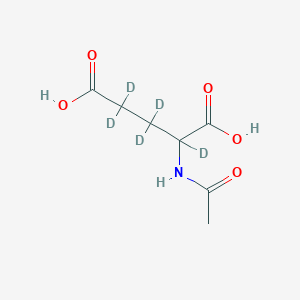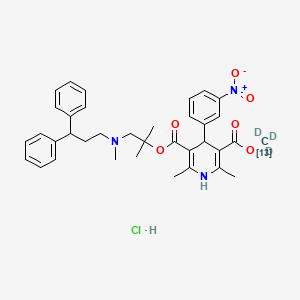
Lercanidipine-13C,d3-1 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine-13C,d3-1 (hydrochloride) is a deuterium-labeled analogue of Lercanidipine hydrochloride. Lercanidipine hydrochloride is a lipophilic third-generation dihydropyridine-calcium channel blocker. It is primarily used for its antihypertensive properties, providing long-lasting blood pressure reduction and renal protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-13C,d3-1 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Lercanidipine molecule. This process is typically carried out through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with 13C. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Lercanidipine-13C,d3-1 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the consistent incorporation of deuterium and 13C into the Lercanidipine molecule. The process is optimized for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Lercanidipine-13C,d3-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of Lercanidipine-13C,d3-1 (hydrochloride) may produce oxidized derivatives, while reduction may yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Lercanidipine-13C,d3-1 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of Lercanidipine.
Biology: Employed in studies to understand the biological effects and mechanisms of action of Lercanidipine.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new formulations and delivery systems for Lercanidipine
Wirkmechanismus
Lercanidipine-13C,d3-1 (hydrochloride) exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This action relaxes the blood vessels, leading to a reduction in blood pressure. The molecular targets include the calcium channels, and the pathways involved are related to calcium ion influx and smooth muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Lercanidipine-13C,d3-1 (hydrochloride) is unique due to its deuterium and 13C labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Lercanidipine hydrochloride: The non-labeled version with similar antihypertensive properties.
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A first-generation dihydropyridine calcium channel blocker with a faster onset of action.
Lercanidipine-13C,d3-1 (hydrochloride) stands out due to its enhanced stability and suitability for research applications.
Eigenschaften
Molekularformel |
C36H42ClN3O6 |
|---|---|
Molekulargewicht |
652.2 g/mol |
IUPAC-Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-(trideuterio(113C)methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i6+1D3; |
InChI-Schlüssel |
WMFYOYKPJLRMJI-UJUGVVHISA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


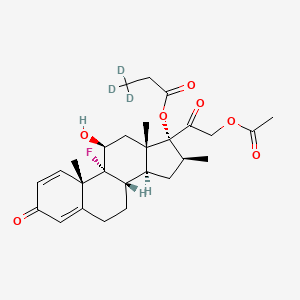
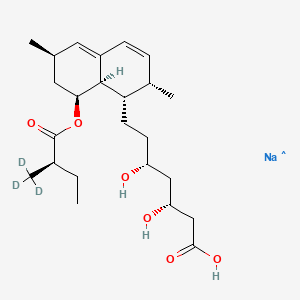


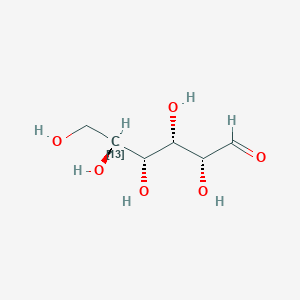

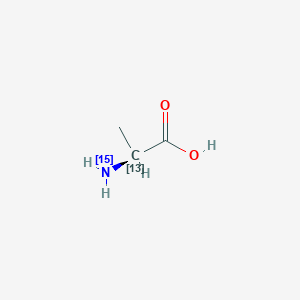
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
